molecular formula C13H11BrN2O2S B5485056 N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide

N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide

Cat. No. B5485056
M. Wt: 339.21 g/mol
InChI Key: VFPYBWPXYLLUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide, also known as BPSB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPSB belongs to the class of sulfonylurea compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide is not fully understood, but it is believed to act through the inhibition of various enzymes and pathways. N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide has been shown to inhibit the activity of protein kinase C, an enzyme involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, indicating its potential as a cancer treatment. N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide has also been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. In addition, N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have low toxicity in vitro and in vivo, indicating its potential as a safe therapeutic agent. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo. In addition, N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide has not been extensively studied in clinical trials, indicating the need for further research to determine its efficacy and safety as a therapeutic agent.

Future Directions

There are several future directions for the study of N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide. One direction is to investigate its potential as a cancer treatment in clinical trials. Another direction is to further investigate its antimicrobial properties and potential as an antimicrobial agent. In addition, further research is needed to determine its safety and efficacy as a therapeutic agent in various disease models. Overall, the study of N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide has the potential to lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with benzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with cyanamide. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide has also been investigated for its ability to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. In addition, N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N'-(4-bromophenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPYBWPXYLLUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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